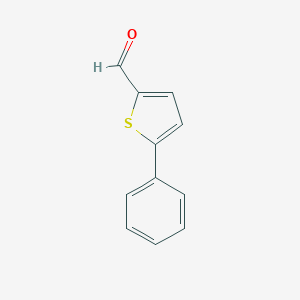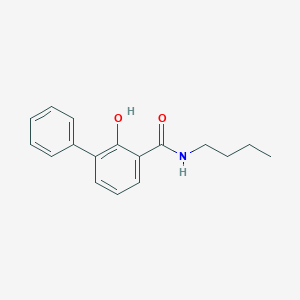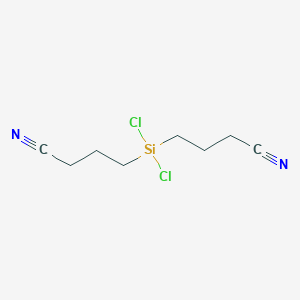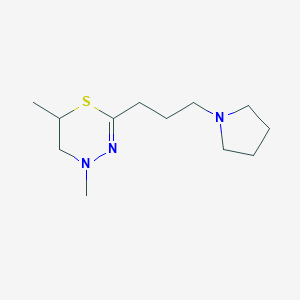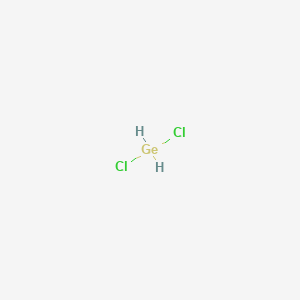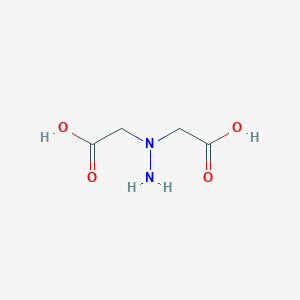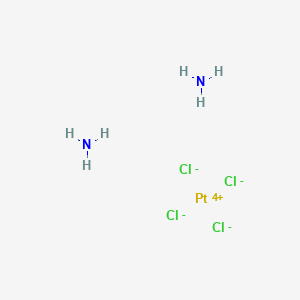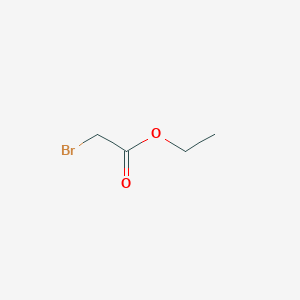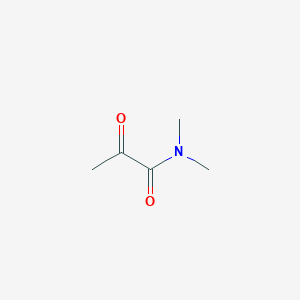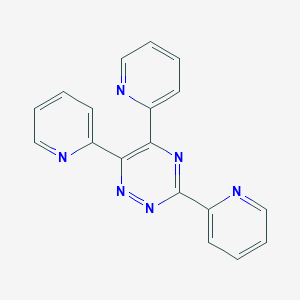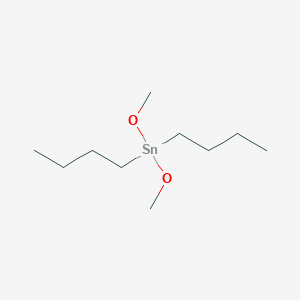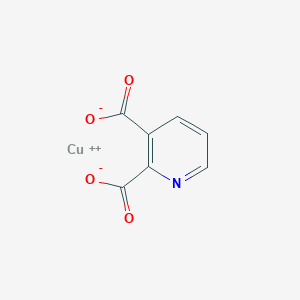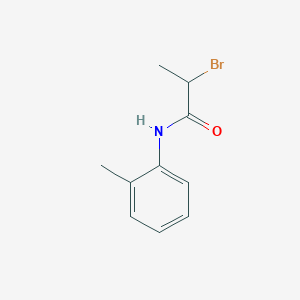![molecular formula C17H16ClNO B091373 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 19054-67-2](/img/structure/B91373.png)
5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, is a derivative of dibenzo[b,f]azepine, which is a bicyclic system consisting of two benzene rings fused to an azepine ring. This structure is significant in medicinal chemistry due to its presence in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of dihydrobenzo[b]azepine derivatives has been explored using iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis. This method is efficient and environmentally friendly, providing good to excellent yields of functionalized dihydroquinolines and dihydrobenzo[b]azepines from accessible substrates . Additionally, the synthesis of 5H-dibenzo[b,f]azepine-5-carboxylic acid derivatives has been achieved by phosgenation of 5H-dibenzo[b,f]azepine, followed by subsequent reactions with hydrazine hydrate and various aromatic aldehydes, leading to the formation of [3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amides .
Molecular Structure Analysis
The molecular structure of dibenzo[b,f]azepine derivatives is characterized by the presence of a seven-membered azepine ring fused with two benzene rings. The introduction of various substituents, such as the 3-chloropropanoyl group, can significantly alter the chemical and physical properties of the molecule, as well as its biological activity .
Chemical Reactions Analysis
Dibenzo[b,f]azepine derivatives undergo various chemical reactions, including oxidation and cyclopropanation. For instance, the oxidation of N-substituted dibenz[b,f]azepines with m-chloroperbenzoic acid leads to the formation of 10,11-oxides, which exhibit different reactivities with nucleophiles and undergo acid-catalyzed reactions . The dichloromethylene transfer reaction has been used to introduce a cyclopropane ring into the dibenzo[b,f]azepine system, resulting in a range of derivatives with different substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine and related compounds are influenced by their molecular structure. The presence of the chloropropanoyl group is likely to affect the compound's lipophilicity, solubility, and reactivity. The characterization of these compounds typically involves techniques such as elemental analysis, infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .
Scientific Research Applications
Protective Effects in Vascular Cognitive Impairment
A study by Kaur et al. (2019) synthesized a series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, including compounds with the structure similar to 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine. These compounds acted as histone deacetylase inhibitors and were examined for their influence on vascular cognitive impairment (VCI). The study found that these compounds could increase cerebral blood flow, attenuate cognitive impairment, and improve hippocampal atrophy in vivo, suggesting potential as HDAC inhibitors for treating VCI Kaur et al., 2019.
Synthesis and Chemical Characterization
Research focused on the synthesis and chemical characterization of new compounds with dibenzo[b,f]azepine moieties has been reported. For example, Balaure et al. (2010) described the synthesis of new dibenzo[b,f]azepine derivatives by reacting 5H-dibenzo[b,f]azepine-5-carbonyl chloride and 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride with various compounds. These synthesized compounds were characterized using chromatographic and spectroscopic methods, contributing to the understanding of their chemical properties Balaure et al., 2010.
Antioxidant Properties
A study by Kumar et al. (2009) synthesized amino acid analogues of 5H-Dibenz[b,f]azepine and evaluated their radical scavenging activity. The key intermediate 3-chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one was obtained and further coupled with free amino acids. These compounds showed significant antioxidant activities, especially the hydroxy proline analogues, indicating potential for biomedical applications Kumar et al., 2009.
Crystal Structure and Spectroscopic Analysis
Muthu and Renuga (2013) conducted a study on the crystal structure, spectral studies, and Hirshfeld surfaces analysis of 5H-dibenzo[b,f]azepine-5-carboxamide, providing detailed insights into the molecular structure of compounds related to 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine. This research offers a foundation for understanding the physical and chemical properties of similar compounds Muthu & Renuga, 2013.
properties
IUPAC Name |
3-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHZSZTVGIGNRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

